molecular formula C15H8ClF3N2 B2531424 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline CAS No. 2309463-06-5

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline

Cat. No.: B2531424
CAS No.: 2309463-06-5
M. Wt: 308.69
InChI Key: BCBNIFLIUIPTKR-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline is a useful research compound. Its molecular formula is C15H8ClF3N2 and its molecular weight is 308.69. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials Development

Quinazoline derivatives, including 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline, have been extensively studied for their applications in the synthesis and development of optoelectronic materials. These compounds are integral in creating luminescent small molecules and chelate compounds that are pivotal for photo- and electroluminescence applications. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating significant potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties and potential in nonlinear optical materials and colorimetric pH sensors emphasize the importance of these derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Anticancer Research

The realm of anticancer drug development has seen the utilization of quinazoline derivatives as a key scaffold due to their broad range of biological activities. These compounds, including this compound, have been identified as potent inhibitors of various cancer pathways, such as EGFR inhibition, offering new avenues in cancer therapy. Research has demonstrated that quinazoline derivatives not only target wild-type and mutated EGFR but also other therapeutic proteins, thereby presenting a structurally diverse and pharmacologically significant class of compounds for anticancer drug development (Ravez et al., 2015).

Synthetic Chemistry Advances

Quinazoline derivatives' synthesis, including the specific compound this compound, has been an area of active research, contributing significantly to medicinal chemistry. Recent advances in the synthetic methodologies of quinazolines have provided eco-friendly, mild, and atom-efficient routes, highlighting the compound's role in fostering innovative synthetic approaches. This progress underscores the chemical versatility and application of quinazoline derivatives in developing new pharmacological agents with enhanced biological activities (Faisal & Saeed, 2021).

Molecular Hybridization in Drug Discovery

The combination of quinazoline structures with other pharmacophores, such as chalcones, to create hybrid compounds has been explored for its potential to yield synergistic or novel biological effects. These hybrid structures, including those derived from this compound, exhibit a range of biological activities, including anticancer, anti-Alzheimer, antiviral, and antimicrobial activities. The synthesis of these molecular architectures has been driven by the quest for compounds with improved pharmacological profiles, demonstrating the importance of quinazoline derivatives in the field of drug discovery and medicinal chemistry (Mass et al., 2020).

Mechanism of Action

The mechanism of action for similar compounds often depends on their specific chemical structure and the target they interact with .

Safety and Hazards

Safety and hazards associated with similar compounds depend on their specific structure and use. They can be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions in the research and application of similar compounds involve their use in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2/c16-14-20-12-7-2-1-6-11(12)13(21-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBNIFLIUIPTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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